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Abstract
Xelafaslatide (formerly ONL1204) is a first-in-class small-molecule inhibitor of the Fas

receptor, a key mediator of apoptosis (programmed cell death). By blocking the Fas signaling

pathway, Xelafaslatide is being developed as a neuroprotective agent to prevent

photoreceptor cell death in a range of retinal diseases. This technical guide provides a

comprehensive overview of the mechanism of action of Xelafaslatide, supported by a detailed

summary of preclinical and clinical data, and outlines the key experimental protocols used to

evaluate its efficacy.

Introduction: The Role of Fas-Mediated Apoptosis in
Photoreceptor Cell Death
Photoreceptor cell death is the final common pathway leading to vision loss in numerous retinal

degenerative diseases, including age-related macular degeneration (AMD), retinitis pigmentosa

(RP), and retinal detachment. One of the critical pathways implicated in this process is the

extrinsic apoptosis pathway, initiated by the activation of the Fas receptor (also known as CD95

or APO-1).
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The Fas receptor is a member of the tumor necrosis factor (TNF) receptor superfamily.[1] Its

activation by its natural ligand, Fas ligand (FasL), triggers a signaling cascade that culminates

in the activation of executioner caspases and subsequent apoptotic cell death.[1][2] Studies

have demonstrated that Fas is expressed in photoreceptors, and its signaling is activated in

various models of retinal injury and degeneration.[1][3][4] Therefore, inhibition of the Fas

pathway presents a promising therapeutic strategy for preserving photoreceptor viability and

function.

Xelafaslatide: Mechanism of Action
Xelafaslatide is a small peptide inhibitor designed to specifically bind to the Fas receptor,

thereby preventing its interaction with FasL.[5][6] This blockade of the initial step in the Fas

signaling cascade inhibits the downstream activation of pro-apoptotic proteins, ultimately

protecting photoreceptors from cell death.

The proposed mechanism of action is illustrated in the signaling pathway diagram below.

Extracellular Space

Cell Membrane Intracellular SpaceFas Ligand (FasL)

Fas Receptor (Fas)

Binds and Activates

Xelafaslatide
(ONL1204)

Binds and Inhibits
FADD

Recruits
Pro-caspase-8

Recruits
Active Caspase-8

Cleavage and Activation Executioner
Caspases

(e.g., Caspase-3)

Activates
Apoptosis

Induces

Click to download full resolution via product page

Figure 1: Xelafaslatide's inhibition of the Fas-mediated apoptosis pathway.

Preclinical Evidence of Efficacy
The neuroprotective effects of Xelafaslatide have been demonstrated in multiple preclinical

models of retinal disease.

Retinitis Pigmentosa Mouse Models
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In the rd10 and P23H mouse models of retinitis pigmentosa, a single intravitreal injection of

ONL1204 resulted in a significant reduction in photoreceptor apoptosis and preservation of

retinal structure and function.[7]

Outcome

Measure
Animal Model Treatment Result Reference

Caspase-8

Activity
rd10 mice ONL1204

Decreased

compared to

vehicle

[6][7]

TUNEL-positive

cells in ONL
rd10 mice ONL1204

Decreased

number

compared to

vehicle

[6][7]

Photoreceptor

Cell Counts

rd10 and P23H

mice
ONL1204

Enhanced

compared to

vehicle

[7]

Visual Function

(ERG)

rd10 and P23H

mice
ONL1204

Improved

compared to

vehicle

[7]

Retinal Detachment Models
In models of retinal detachment, inhibition of the Fas pathway has been shown to significantly

reduce photoreceptor cell death and preserve the outer nuclear layer (ONL) thickness.[1] A

precursor molecule to Xelafaslatide, Met12, was shown to inhibit caspase-3, -8, and -9

activation after retinal detachment and resulted in a thicker ONL and higher photoreceptor

counts.[2]
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Outcome Measure Treatment Result Reference

TUNEL-positive

photoreceptors

Fas receptor-

neutralizing antibody,

siFas

Significant reduction [1]

ONL Cell Counts and

Thickness

Fas receptor-

neutralizing antibody,

siFas

Significant

preservation
[1]

Caspase-3, -8, and -9

Activity

Met12 (precursor to

ONL1204)
Inhibited activation [2]

ONL Thickness and

Photoreceptor Count

Met12 (precursor to

ONL1204)
Significantly higher [2]

Clinical Development and Efficacy
Xelafaslatide is currently being evaluated in clinical trials for geographic atrophy (GA)

secondary to AMD.

Phase 1b Study in Geographic Atrophy (NCT04744662)
A Phase 1b study demonstrated that Xelafaslatide was generally safe and well-tolerated, with

encouraging efficacy signals.[5][8]
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Component Treatment Groups Key Efficacy Finding Reference

Open-Label Dose

Escalation

Single intravitreal

injection of ONL1204

42% average

reduction in lesion

growth in the treated

eye compared to the

untreated fellow eye

at 6 months.

[1]

Randomized,

Controlled

Low-dose ONL1204

(50 µg), high-dose

ONL1204 (200 µg), or

sham injection (2

injections, 3 months

apart)

24% reduction in GA

lesion growth rate in

the low-dose group

and a 50% reduction

in the high-dose group

compared to sham.

[1]

Phase 2 GALAXY Trial (NCT06659445)
A global Phase 2 trial, GALAXY, is currently enrolling patients to further evaluate the efficacy

and safety of Xelafaslatide in GA.[8][9]

Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation

of Xelafaslatide.

TUNEL Staining of Mouse Retinal Cryosections
This protocol is for the detection of apoptotic cells in retinal tissue via the Terminal

deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.
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Start: Retinal Cryosections on Slides

Thaw and Hydrate in PBS
(15 min, RT)

Permeabilize Tissue

Wash 3x with PBS

Incubate with TUNEL Reaction Mixture
(1 hr, 37°C, in the dark)

Rinse 3x with PBS

Counterstain with DAPI

Mount Coverslip

Image Acquisition
(Confocal Microscopy)

Quantify TUNEL-positive Nuclei

End
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Figure 2: Experimental workflow for TUNEL staining of retinal cryosections.
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Materials:

Phosphate-buffered saline (PBS)

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

In situ cell death detection kit (e.g., TMR Red, Roche)

DAPI (4′,6-diamidino-2-phenylindole)

Mounting medium

Confocal microscope

Procedure:

Thaw and hydrate retinal cryosections on slides in PBS for 15 minutes at room temperature.

Permeabilize the tissue according to the chosen reagent's protocol.

Wash the slides three times with PBS.

Incubate the cryosections with 50 µl of the TUNEL reaction mixture for 1 hour at 37°C in a

humidified, dark chamber.

Rinse the slides three times with PBS.

Counterstain with DAPI to visualize all cell nuclei.

Mount the slides with an appropriate mounting medium.

Acquire images using a confocal microscope.

Quantify the number of TUNEL-positive nuclei within the outer nuclear layer.

Caspase-8 Colorimetric Assay
This protocol measures the activity of caspase-8 in retinal lysates, a key initiator caspase in the

Fas-mediated apoptotic pathway.
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Materials:

Cell Lysis Buffer

Protein assay reagent (e.g., Bradford)

2X Reaction Buffer

Dithiothreitol (DTT)

Caspase-8 substrate (IETD-pNA)

Microplate reader

Procedure:

Homogenize retinal tissue in chilled Cell Lysis Buffer.

Incubate the lysate on ice for 10 minutes.

Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).

Determine the protein concentration of the extract.

Dilute the lysate to a concentration of 50-200 µg of protein per 50 µL of Cell Lysis Buffer in a

96-well plate.

Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.

Add 5 µL of 4 mM IETD-pNA substrate (200 µM final concentration).

Incubate the plate at 37°C for 1-2 hours, protected from light.

Read the absorbance at 400-405 nm using a microplate reader.

The fold-increase in caspase-8 activity can be determined by comparing the results with a

control group.
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Electroretinography (ERG) in Mouse Models
ERG is a non-invasive technique used to assess the function of the retina in response to a light

stimulus.
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Start: Mouse Model

Dark Adaptation
(e.g., overnight)

Anesthetize Mouse

Pupil Dilation

Place Corneal, Reference, and Ground Electrodes

Scotopic ERG Recording
(rod-driven responses to varying light intensities)

Light Adaptation
(e.g., 10 min)

Photopic ERG Recording
(cone-driven responses)

Analyze a- and b-wave Amplitudes and Implicit Times

End
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Figure 3: Generalized workflow for electroretinography (ERG) in mice.
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Procedure:

Dark Adaptation: Mice are dark-adapted overnight to maximize rod sensitivity.

Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated.

Electrode Placement: A corneal electrode, a reference electrode, and a ground electrode are

placed on the mouse.

Scotopic ERG: Rod-driven responses are recorded in the dark-adapted state in response to

flashes of increasing light intensity.

Light Adaptation: Mice are then light-adapted for a period (e.g., 10 minutes) to saturate rod

function.

Photopic ERG: Cone-driven responses are recorded in the light-adapted state.

Data Analysis: The amplitudes and implicit times of the a-wave (photoreceptor response) and

b-wave (bipolar and Müller cell response) are measured and analyzed.

Conclusion
Xelafaslatide represents a targeted, mutation-independent approach to treating retinal

degenerative diseases by inhibiting the Fas-mediated apoptotic pathway in photoreceptors.

Preclinical studies have provided robust evidence of its neuroprotective effects, and early

clinical data in patients with geographic atrophy are promising. The ongoing Phase 2 GALAXY

trial will provide further insights into the therapeutic potential of this novel Fas inhibitor. The

experimental protocols detailed herein provide a framework for the continued investigation of

Xelafaslatide and other neuroprotective agents in the field of retinal drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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